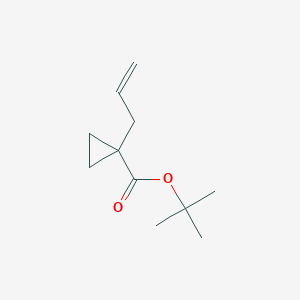
Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester
描述
Cyclopropanecarboxylic acids are a class of organic compounds that contain a cyclopropane ring and a carboxylic acid group . They are used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxylic acids consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester” would include additional groups attached to the cyclopropane ring .Chemical Reactions Analysis
Cyclopropanecarboxylic acids can undergo various chemical reactions, including reactions typical of carboxylic acids such as esterification and amide formation . They can also participate in reactions unique to cyclopropane rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For example, cyclopropanecarboxylic acids are typically colorless and have a characteristic odor .安全和危害
未来方向
The study and application of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry . They are used in the synthesis of various pharmaceuticals and other organic compounds, and new methods of synthesizing and modifying these compounds are continually being developed .
属性
IUPAC Name |
tert-butyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-5-6-11(7-8-11)9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGRERWWBGTPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338101 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
CAS RN |
108546-98-1 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

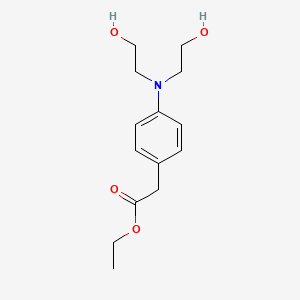
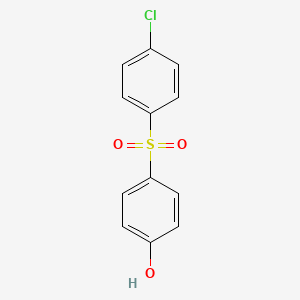
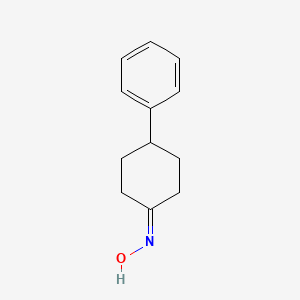
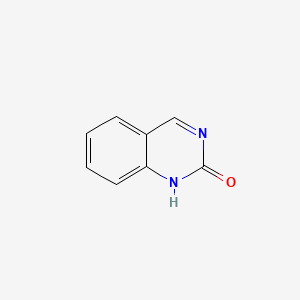
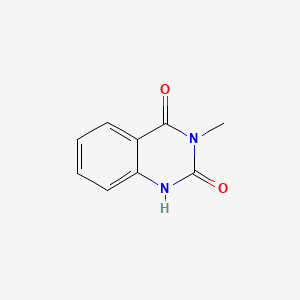
![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)
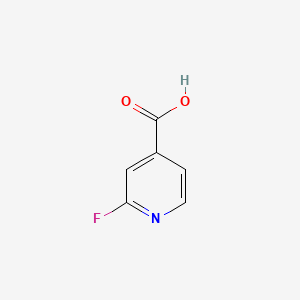
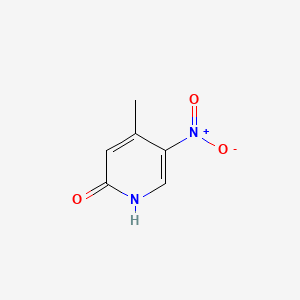
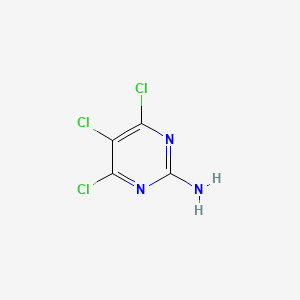
![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)
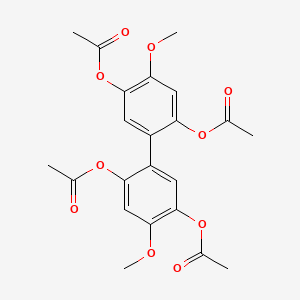
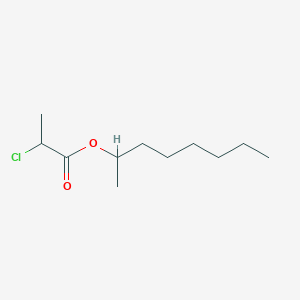
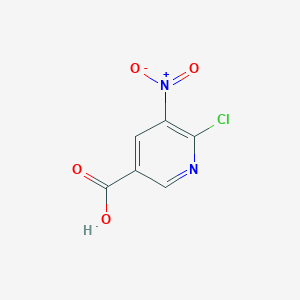
![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)